Propanamide, N-[[2-[(2,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-
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Overview
Description
Propanamide, N-[[2-[(2,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a propanamide group attached to a sulfonyl group, which is further connected to a 2,4-dichlorophenylamino and 3-pyridinyl moiety. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-[[2-[(2,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- typically involves multiple steps. One common method includes the reaction of 2,4-dichloroaniline with 3-chloropyridine under specific conditions to form an intermediate. This intermediate is then reacted with a sulfonyl chloride derivative to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-[[2-[(2,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Propanamide, N-[[2-[(2,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Propanamide, N-[[2-[(2,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth. The pathways involved often include the inhibition of enzyme-substrate interactions and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide derivative with different functional groups.
Sulfanilamide: Another sulfonamide with a different aromatic structure.
Chloropyridine derivatives: Compounds with similar pyridine moieties but different substituents.
Uniqueness
Propanamide, N-[[2-[(2,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its potential therapeutic applications set it apart from other similar compounds.
Properties
CAS No. |
61941-73-9 |
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Molecular Formula |
C14H13Cl2N3O3S |
Molecular Weight |
374.2 g/mol |
IUPAC Name |
N-[2-(2,4-dichloroanilino)pyridin-3-yl]sulfonylpropanamide |
InChI |
InChI=1S/C14H13Cl2N3O3S/c1-2-13(20)19-23(21,22)12-4-3-7-17-14(12)18-11-6-5-9(15)8-10(11)16/h3-8H,2H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
GVZSXXLPWGELJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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